
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of nitropyridine derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a propanoic acid moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-methoxypyridine, followed by subsequent functional group transformations to introduce the propanoic acid moiety. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and propanoic acid moiety may also contribute to its overall activity by influencing its solubility, stability, and binding affinity to targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid
- 6-Methoxy-3-nitropyridin-2-amin
- 6-Methoxy-3-nitropyridin-2-ol
Uniqueness
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitro group, and propanoic acid moiety on a pyridine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H12N2O5 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
3-(6-methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12N2O5/c1-6(10(13)14)5-7-8(12(15)16)3-4-9(11-7)17-2/h3-4,6H,5H2,1-2H3,(H,13,14) |
Clave InChI |
KDNGKYRXJNLXCR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


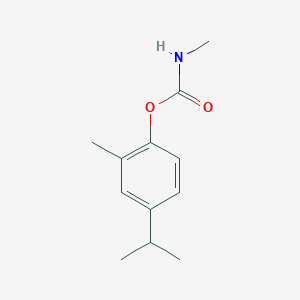
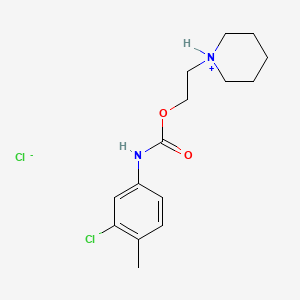

![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)

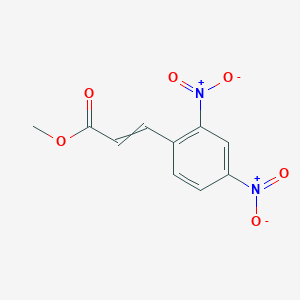


![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)

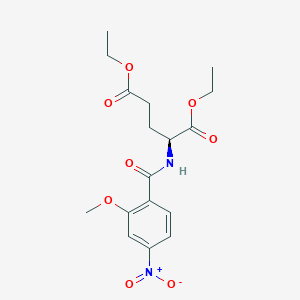

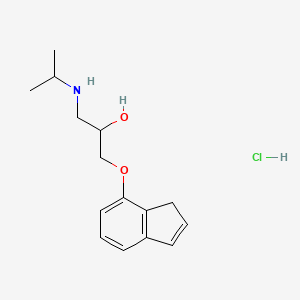
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
